4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid
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Overview
Description
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid is a complex organic compound often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis to protect amino acids during the coupling process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of this compound involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective coupling of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-amino-4-N-Fmoc-piperidinylcarboxylic acid
- Fmoc-D-Dab (Boc)-OH
- 1-Amino-1-cyclohexanecarboxylic acid
Uniqueness
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a tert-butyl ester. This combination provides enhanced stability and solubility, making it particularly useful in peptide synthesis .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-30(2,3)36-22-15-12-20(13-16-22)18-21(14-17-28(32)33)31-29(34)35-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-13,15-16,21,27H,14,17-19H2,1-3H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWCIRXNJMVOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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